Bienvenue dans la boutique en ligne BenchChem!

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Physicochemical profiling Regioisomer comparison Secondary amine basicity

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 844648-13-1) is a fluorinated bicyclic heterocycle with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol. It features a benzene ring fused to a seven-membered oxazepine ring bearing a single fluorine atom at the 8-position.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 844648-13-1
Cat. No. B1375432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS844648-13-1
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1)C=CC(=C2)F
InChIInChI=1S/C9H10FNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2
InChIKeyMCVXZLUQBPRIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 844648-13-1): Core Scaffold Identity and Procurement Context


8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 844648-13-1) is a fluorinated bicyclic heterocycle with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . It features a benzene ring fused to a seven-membered oxazepine ring bearing a single fluorine atom at the 8-position . The compound belongs to the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold class, which has been validated as an N-acetyl-lysine mimetic in CBP/P300 bromodomain inhibitor programs and is explored across kinase, GPCR, and CNS indications [1]. It is commercially available primarily as a research-grade synthetic intermediate and building block (typically ≥95% purity) from multiple global suppliers .

Why 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Cannot Be Replaced by Unsubstituted or Alternative Regioisomeric Benzoxazepines


Within the 2,3,4,5-tetrahydro-1,4-benzoxazepine series, the position and identity of the aromatic substituent are primary determinants of pharmacophoric geometry, electronic character, and metabolic fate. This scaffold has been crystallographically confirmed to orient into the acetyl-lysine binding pocket of CBP/P300 bromodomains; even subtle ring substitution changes alter both the dihedral angle of the core and the trajectory of elaborated side chains [1]. The 8-fluoro isomer occupies a distinct chemical space relative to the 6-fluoro, 7-fluoro, and 9-fluoro regioisomers. Consequently, generic interchange without explicit bioisosteric validation is contraindicated in lead optimization [2].

Quantitative Differentiation Evidence for 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Against Its Closest Analogs


Regioisomeric Differentiation: Predicted pKa Shift of 8-Fluoro vs. 6-Fluoro and 7-Fluoro Benzoxazepines

The predicted pKa of the secondary amine in 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is 7.89 ± 0.20, reflecting the electron-withdrawing effect of fluorine at the 8-position meta/para to the nitrogen . This basicity is expected to differ from 6-fluoro (ortho-like proximity to nitrogen; greater inductive perturbation) and 7-fluoro (para to nitrogen) regioisomers, which share the identical molecular formula (C₉H₁₀FNO, MW 167.18) but retain distinct electronic environments at the protonatable amine. The difference in pKa directly influences ionization state at physiological pH and thus impacts passive permeability and target engagement [1].

Physicochemical profiling Regioisomer comparison Secondary amine basicity

Halogen-Dependent Physicochemical Divergence: 8-Fluoro vs. 8-Chloro vs. 8-Bromo Benzoxazepines

The 8-fluoro derivative (MW 167.18; C₉H₁₀FNO) is substantially smaller and less lipophilic than the 8-chloro (MW 183.63) and 8-bromo (MW 228.09) analogs [1]. In halogen series, increasing atomic radius raises both molecular weight and predicted logP (Cl ~ +0.4 to +0.7 log units relative to F; Br ~ +0.8 to +1.2 log units), thereby departing from CNS drug-like property ranges (MW < 400, CLogP ~1–4) [2]. The 8-fluoro variant retains the electronic effects of halogen substitution (σₚ = 0.06 for F vs. 0.23 for Cl and 0.23 for Br) [2] while minimizing molecular bulk—a profile preferred for CNS drug candidates where high lipophilicity correlates with increased metabolic liability and promiscuity [2].

Halogen series comparison Lipophilicity Molecular weight CNS drug-likeness

Retrosynthetic Building Block Accessibility: 8-Fluoro Amine vs. 8-Methyl and 8-Unsubstituted Cores

The secondary amine in the oxazepine ring of 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine serves as a nucleophilic handle for amide bond formation, N-arylation, sulfonamide synthesis, and reductive amination [1]. This reactivity profile is identical to that of the 8-methyl (CAS 1547037-22-8) and the unsubstituted parent (CAS 17775-01-8) cores. However, the 8-fluoro variant provides an embedded ¹⁹F NMR spectroscopic handle and a metabolically resistant C–F bond without requiring post-coupling fluorination, whereas the 8-methyl analog introduces oxidatively labile benzylic C–H bonds and the unsubstituted core lacks both the electronic tuning and the analytical probe afforded by fluorine [2].

Synthetic tractability Scaffold diversification Parallel synthesis Amide/urea coupling

Predicted Boiling Point and Volatility Differentiation Between 8-Fluoro and 8-Bromo Benzoxazepine Cores

The predicted boiling point of 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is 246.2 ± 40.0 °C at 760 mmHg , compared to 300.2 ± 42.0 °C for the 8-bromo analog . This ~54 °C reduction in predicted boiling point arises from the lower molecular mass and reduced polarizability of the fluoro derivative relative to the bromo congener. The lower boiling point of the 8-fluoro compound can facilitate purification by fractional distillation or sublimation for the free base form and may reduce energy costs in large-scale solvent evaporation steps during synthesis [1].

Physical property comparison Purification strategy Volatility Distillation

High-Value Application Scenarios for 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 844648-13-1)


CBP/P300 Bromodomain Inhibitor Lead Optimization via Fluorinated Core Replacement

The tetrahydro-1,4-benzoxazepine scaffold is the core of I-CBP112 and TPOP146, where it functions as an N-acetyl-lysine mimetic in the CBP/P300 bromodomain pocket (TPOP146 Kd = 134 nM for CBP with >37-fold selectivity over BRD4) [1]. Incorporation of 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine as a replacement for the unsubstituted or 7-substituted cores in this series could modulate the dihedral angle and electronic complementarity within the acetyl-lysine binding channel (PDB: 5J0D), offering a rational strategy to fine-tune potency and selectivity.

Regioisomeric Fluorine Scanning in CNS GPCR and Kinase Libraries

The 8-fluoro isomer completes the matrix of mono-fluorinated tetrahydro-1,4-benzoxazepine regioisomers (6-F, 7-F, 8-F, 9-F) [1], enabling systematic fluorine-walk SAR studies. In orexin-2 receptor antagonist programs, Hammett σₚ and Hansch-Fujita π values of aromatic substituents on the benzoxazepine scaffold have been directly correlated with potency shifts [2]. The 8-fluoro derivative provides the meta/para electronic character distinct from both the 7-fluoro (para) and 6-fluoro (ortho-like) variants, allowing medicinal chemists to decouple electronic from steric contributions to target affinity.

19F NMR-Enabled Parallel Library Synthesis for Fragment-Based Drug Discovery

The 8-fluoro substituent provides an intrinsic ¹⁹F NMR reporter with 100% natural abundance, high gyromagnetic ratio, and chemical shift sensitivity to local environment [1]. Libraries constructed from 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine via N-functionalization (amidation, sulfonylation, Buchwald-Hartwig coupling) can be screened by ¹⁹F NMR-based fragment screening or protein-observed ¹⁹F experiments without additional labeling [1]. The 8-methyl and unsubstituted cores lack this capability, and the 8-chloro/8-bromo cores provide no equivalent NMR handle.

Antileishmanial Pharmacophore Elaboration with Halogen-Tuned Physicochemical Properties

Recent phenotypic screening identified 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives with sub-micromolar activity against intra-macrophage Leishmania mexicana amastigotes [1]. The 8-fluoro variant (MW 167) retains the lowest molecular weight among halogenated analogs in this scaffold class, a critical advantage given that antileishmanial leads require balanced aqueous solubility and membrane permeability to access the parasitophorous vacuole [1]. Its lower predicted lipophilicity relative to 8-Cl and 8-Br analogs aligns with the CNS MPO desirability criteria for improved metabolic stability and solubility-limited absorption.

Quote Request

Request a Quote for 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.